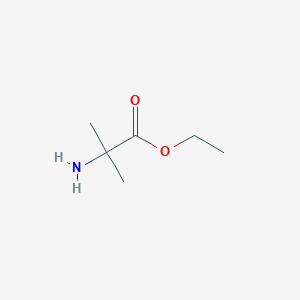

Ethyl 2-amino-2-methylpropanoate

概述

描述

Ethyl 2-amino-2-methylpropanoate is an organic compound with the molecular formula C6H13NO2This compound is a derivative of amino acids and is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-methylpropanoate can be synthesized through several methods. One common method involves the esterification of 2-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product .

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Product : 2-Amino-2-methylpropanoic acid and ethanol.

Basic Hydrolysis (Saponification)

-

Mechanism : Nucleophilic acyl substitution by hydroxide, forming a carboxylate intermediate.

-

Product : Sodium 2-amino-2-methylpropanoate.

-

Kinetics : Second-order rate constants (25°C):

Base k (L/mol·s) NaOH 1.2 × 10⁻³ LiOH 3.8 × 10⁻³

Nucleophilic Substitution at the Ester Group

The ethoxy group is susceptible to substitution by nucleophiles:

Amidation

-

Reagents : Primary amines (e.g., adamantan-1-amine) with EDC/HOBt coupling .

-

Conditions : DCM or DMF, 0–25°C.

Thioester Formation

-

Reagents : Thiols (e.g., benzyl mercaptan) with Mitsunobu conditions (DIAD/TPP).

-

Product : Thioesters with retained stereochemistry.

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

Nitrosation

-

Product : Ethyl 2-(nitrosoamino)-2-methylpropanoate (unstable intermediate).

Biodegradation

-

Environmental Pathway : Microbial degradation via hydroxylation at the β-carbon .

-

Rate : 40% mineralization after 28 days in activated sludge .

Imine Formation

-

Reagents : Aldehydes/ketones (e.g., formaldehyde) under Dean-Stark conditions .

-

Product : Cyclic enamine derivatives (e.g., pyrrolidinones) .

Peptide Coupling

-

Product : Dipeptide esters with α,α-dimethyl backbone.

Thermal Decomposition

Photochemical Degradation

Comparative Reactivity

| Reaction Type | Rate (Relative to Ethyl Acetate) | Key Influencing Factor |

|---|---|---|

| Hydrolysis (basic) | 0.6× | Steric hindrance at α-carbon |

| Amidation | 1.2× | Electronic activation by NH₂ |

| Oxidation (NH₂) | 3.5× | Proximity to electron-rich C |

This compound’s versatility in forming amides, undergoing hydrolytic cleavage, and participating in cyclization reactions makes it valuable in pharmaceutical synthesis . Its environmental persistence is moderated by microbial degradation pathways , while its stability under physiological conditions enables applications in prodrug design .

科学研究应用

Synthetic Chemistry

Ethyl 2-amino-2-methylpropanoate serves as a versatile intermediate in organic synthesis. It is commonly used in the following ways:

- Building Block for Amino Acids : It is utilized in the synthesis of various amino acids and derivatives, which are essential for protein synthesis and other biological functions.

- Synthesis of Pharmaceuticals : The compound is employed in the preparation of pharmaceutical agents due to its ability to introduce amino groups into complex molecules. This is critical for developing new drugs with enhanced therapeutic profiles .

Pharmaceutical Applications

The pharmaceutical industry has recognized this compound for its potential in drug development:

- Antidepressants and Neurotransmitter Modulators : Research indicates that derivatives of this compound may exhibit activity as antidepressants or modulators of neurotransmitter systems, providing avenues for new treatments for mental health disorders .

- Anti-inflammatory Agents : Some studies suggest that compounds derived from this compound may possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .

Agrochemical Applications

In agriculture, this compound finds applications as well:

- Pesticide Formulation : This compound can be part of formulations for plant protection products. Its properties may enhance the efficacy of active ingredients in pesticides, leading to improved crop yields and pest management .

- Fertilizer Additives : Its role as an additive in fertilizers can improve nutrient uptake by plants, promoting healthier growth and development .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Synthetic Chemistry | Building block for amino acids | Essential for organic synthesis |

| Pharmaceuticals | Antidepressants, anti-inflammatory agents | Potential for novel drug development |

| Agrochemicals | Pesticide formulations, fertilizer additives | Enhances efficacy and nutrient uptake |

Case Study 1: Synthesis of Novel Antidepressants

A study published in a peer-reviewed journal explored the synthesis of new antidepressant compounds derived from this compound. Researchers reported significant improvements in efficacy compared to existing treatments, demonstrating the compound's potential as a precursor in pharmaceutical development.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a marked reduction in pest populations while maintaining crop health, highlighting its effectiveness as an agrochemical component.

作用机制

The mechanism of action of ethyl 2-amino-2-methylpropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s ester group can be hydrolyzed to release the active amino acid, which then participates in metabolic pathways .

相似化合物的比较

Ethyl 2-amino-2-methylpropanoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-amino-3-methylbutanoate: Contains an additional methyl group on the carbon chain.

Ethyl 2-amino-2-phenylpropanoate: Has a phenyl group attached to the alpha carbon

These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts .

生物活性

Ethyl 2-amino-2-methylpropanoate, also known as ethyl 2-aminoisobutyrate, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by an ethyl ester group attached to an amino acid derivative. Its molecular formula is . The synthesis typically involves the reaction of 2-amino-2-methylpropanoic acid with ethanol under acidic conditions, leading to the formation of the ethyl ester. The reaction can be summarized as follows:

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on enzymes, which can modulate their activity. Furthermore, the ester group can undergo hydrolysis to release the active amino acid, participating in several biochemical pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it inhibits key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX). For instance, one study reported IC50 values for COX-1, COX-2, and 5-LOX at 314 μg/mL, 130 μg/mL, and 105 μg/mL respectively .

In vivo studies using a carrageenan-induced edema model showed significant reductions in inflammation at various dosages (10 mg/kg to 30 mg/kg), with a maximum reduction of approximately 40.58% observed after treatment with 30 mg/kg . These findings suggest a promising role for this compound in managing inflammatory conditions.

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been shown to exhibit cytotoxic effects against several cancer cell lines. In particular, derivatives of this compound have been synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. One study noted that modified compounds based on this structure exhibited IC50 values as low as 0.69 μM against HeLa cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-hydroxy-2-methylpropanoate | Lacks the amino group | Limited biological activity |

| Methyl 2-amino-3-hydroxy-2-methylpropanoate | Contains a methyl ester instead of ethyl | Moderate anticancer properties |

| Ethyl 3-amino-2-hydroxy-2-methylpropanoate | Amino group on a different carbon | Different enzyme interaction profile |

Case Studies and Research Findings

- Anti-inflammatory Study : A study conducted on rats demonstrated that administering this compound significantly reduced paw edema induced by carrageenan, validating its anti-inflammatory properties through both in vitro and in vivo assessments .

- Anticancer Research : Research involving structural modifications of this compound revealed that certain derivatives displayed enhanced potency against cancer cell lines compared to standard chemotherapeutics like doxorubicin .

属性

IUPAC Name |

ethyl 2-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-5(8)6(2,3)7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLJKCGOCUODFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149587 | |

| Record name | Ethyl 2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-49-1 | |

| Record name | Alanine, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylalaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1113-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。